
8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one, also known as LY294002, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in various cellular processes such as cell growth, proliferation, and survival. In
Wissenschaftliche Forschungsanwendungen
8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one has been extensively studied in various fields of research due to its potential therapeutic applications. It has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in the development and progression of various diseases such as cancer, diabetes, and neurodegenerative disorders. 8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one has been used in cell culture studies to investigate the role of PI3K in various cellular processes, such as cell growth, proliferation, and survival. It has also been used in animal studies to investigate its potential therapeutic effects in various diseases.
Wirkmechanismus
8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one acts as a competitive and reversible inhibitor of PI3K by binding to its ATP-binding site. PI3K is a lipid kinase that phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to produce phosphatidylinositol-3,4,5-trisphosphate (PIP3), which activates downstream signaling pathways such as Akt. 8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one inhibits this pathway by preventing the production of PIP3, thereby blocking downstream signaling.
Biochemical and Physiological Effects:
8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/Akt pathway. It has also been shown to reduce insulin resistance and improve glucose metabolism in animal models of diabetes. In addition, 8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one has several advantages for lab experiments. It is a potent and specific inhibitor of PI3K, which makes it a valuable tool for investigating the role of PI3K in various cellular processes. It is also relatively easy to synthesize and purify, which makes it readily available for lab experiments. However, 8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one has some limitations for lab experiments. It is a small molecule inhibitor, which means it may not be suitable for investigating the role of PI3K in complex cellular processes that involve protein-protein interactions. In addition, 8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one may have off-target effects on other enzymes and pathways, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one. One area of research is to investigate its potential therapeutic applications in various diseases. For example, 8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one has shown promising results in animal models of cancer, diabetes, and neurodegenerative disorders, and further studies are needed to determine its efficacy and safety in humans. Another area of research is to investigate the role of PI3K in complex cellular processes using more specific inhibitors or genetic approaches. Finally, further studies are needed to understand the off-target effects of 8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one and to develop more specific inhibitors of PI3K.
Synthesemethoden
8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one can be synthesized through a multi-step process involving the reaction of 2-amino-5-methylphenol with 4-isopropylbenzoyl chloride, followed by the reaction of the resulting product with 8-methoxy-2-hydroxychromen-4-one and then with sulfuryl chloride. The final product is purified through column chromatography to obtain pure 8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one.
Eigenschaften
IUPAC Name |
8-methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5S/c1-12(2)13-7-9-15(10-8-13)25(21,22)17-11-14-5-4-6-16(23-3)18(14)24-19(17)20/h4-12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGFJIGLFACCPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

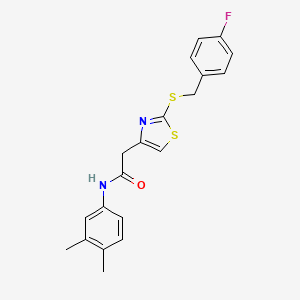
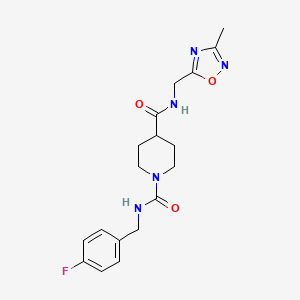
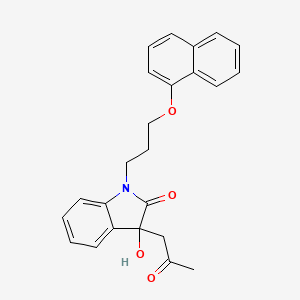
![2-[cyano(3-ethylphenyl)amino]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B2385059.png)
![2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2385063.png)




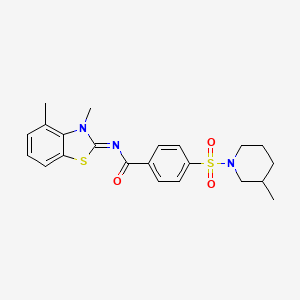
![4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2385071.png)
![N,N'-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide)](/img/structure/B2385072.png)
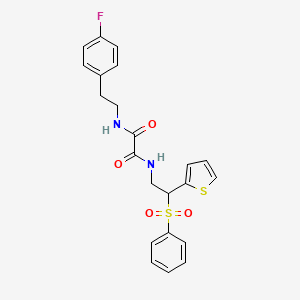
![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B2385075.png)